2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Overview
Description
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate is a synthetic organic compound with the molecular formula C19H16BrFO5 and a molecular weight of 423.24 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and two benzoyl groups attached to an arabinofuranosyl ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate typically involves the following steps :
Starting Material: The synthesis begins with a suitable sugar derivative, such as 1,3,5-tri-O-benzoyl-beta-D-ribose.
Fluorination: The sugar derivative undergoes fluorination to introduce the fluorine atom at the 2-position.
Bromination: The fluorinated sugar derivative is then brominated to introduce the bromine atom at the 5-position.
Protection: The hydroxyl groups at the 3 and 5 positions are protected with benzoyl groups to yield the final product.
The reaction conditions typically involve the use of solvents such as dichloromethane, carbon tetrachloride, pyridine, and N,N-dimethylformamide, which are dried over calcium hydride to ensure anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids and bases for hydrolysis reactions.
Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and other oxidizing and reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while hydrolysis reactions can yield the free sugar derivative.
Scientific Research Applications
Medicinal Chemistry: It is used in the synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer drugs.
Biochemistry: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into DNA or RNA and disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate include:
2-Deoxy-2-fluoro-beta-D-arabinofuranosyl bromide: A similar compound with a different stereochemistry.
2-Deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl chloride: A chloride analog with similar properties.
This compound: A compound with similar functional groups but different protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and bromine atoms, as well as its benzoyl protecting groups. These features make it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZPZJEMLBIGM-TWMKSMIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)F)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458186 | |
Record name | 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97614-44-3 | |
Record name | α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, 3,5-dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97614-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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